2-amino-N-(3-chlorophenyl)-3-(4-methylbenzoyl)indolizine-1-carboxamide

Casein kinase 1 delta Neurodegeneration Kinase inhibitor SAR

2-Amino-N-(3-chlorophenyl)-3-(4-methylbenzoyl)indolizine-1-carboxamide (CAS 898453-54-8; molecular formula C₂₃H₁₈ClN₃O₂; MW 403.87 g/mol) is a fully synthetic, trisubstituted indolizine-1-carboxamide derivative. The indolizine core is a 10π-electron heteroaromatic system recognized as a privileged scaffold in medicinal chemistry, and derivatives bearing a 2-amino-3-aroyl-1-carboxamide substitution pattern have been investigated preclinically as kinase inhibitors, antimycobacterial agents, and cannabinoid receptor ligands.

Molecular Formula C23H18ClN3O2
Molecular Weight 403.87
CAS No. 898453-54-8
Cat. No. B2520747
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-amino-N-(3-chlorophenyl)-3-(4-methylbenzoyl)indolizine-1-carboxamide
CAS898453-54-8
Molecular FormulaC23H18ClN3O2
Molecular Weight403.87
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(=O)C2=C(C(=C3N2C=CC=C3)C(=O)NC4=CC(=CC=C4)Cl)N
InChIInChI=1S/C23H18ClN3O2/c1-14-8-10-15(11-9-14)22(28)21-20(25)19(18-7-2-3-12-27(18)21)23(29)26-17-6-4-5-16(24)13-17/h2-13H,25H2,1H3,(H,26,29)
InChIKeyOZUSPBTXBRURSD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Amino-N-(3-chlorophenyl)-3-(4-methylbenzoyl)indolizine-1-carboxamide (CAS 898453-54-8): Compound Identity and Procurement Baseline


2-Amino-N-(3-chlorophenyl)-3-(4-methylbenzoyl)indolizine-1-carboxamide (CAS 898453-54-8; molecular formula C₂₃H₁₈ClN₃O₂; MW 403.87 g/mol) is a fully synthetic, trisubstituted indolizine-1-carboxamide derivative . The indolizine core is a 10π-electron heteroaromatic system recognized as a privileged scaffold in medicinal chemistry, and derivatives bearing a 2-amino-3-aroyl-1-carboxamide substitution pattern have been investigated preclinically as kinase inhibitors, antimycobacterial agents, and cannabinoid receptor ligands [1]. This specific compound combines a 4-methylbenzoyl group at position 3 with an N-(3-chlorophenyl)carboxamide at position 1, a substitution pattern that distinguishes it from dozens of commercially available indolizine-1-carboxamide analogs and defines its potential selectivity and physicochemical profile.

Why Generic Substitution Among Indolizine-1-Carboxamide Analogs Is Scientifically Unsupported for CAS 898453-54-8


Within the 2-amino-3-aroylindolizine-1-carboxamide chemotype, even conservative substituent changes can drastically alter target engagement, potency, and selectivity. Published structure–activity relationship (SAR) studies demonstrate that replacing the 3-aroyl substituent (e.g., 4-fluorobenzoyl vs. 4-methylbenzoyl) shifts the primary molecular target—from casein kinase 1δ inhibition to mycobacterial InhA or KasA/BioA engagement [1], while modification of the N-phenyl carboxamide (e.g., 3-chlorophenyl vs. 4-fluorophenyl or 3-trifluoromethylphenyl) modulates cannabinoid CB2 receptor affinity by over 200-fold in closely related series [2]. Consequently, treating CAS 898453-54-8 as interchangeable with any other indolizine-1-carboxamide analog without explicit comparative data is scientifically unjustified and carries a high risk of divergent experimental outcomes.

Quantitative Differentiation Evidence for 2-Amino-N-(3-chlorophenyl)-3-(4-methylbenzoyl)indolizine-1-carboxamide Versus Closest Structural Analogs


3-Benzoyl Substituent Differentiation: 4-Methylbenzoyl vs. 4-Fluorobenzoyl in CK1δ Kinase Inhibitor Series

Patent EP2651404B1 explicitly claims 2-amino-3-(4-fluorobenzoyl)indolizine-1-carboxamide as a casein kinase 1δ (CK1δ) inhibitor for Alzheimer's disease and tauopathies, with disclosed IC₅₀ values of 34 nM against rat CK1δ and 160 nM against human CK1ε in radiometric filter-binding assays [1]. The 4-methylbenzoyl analog (CAS 898453-54-8) is not disclosed in this patent, and the 4-methyl substitution replaces the electron-withdrawing fluorine with an electron-donating methyl group — a modification predicted to alter both the electrostatic surface potential of the 3-aroyl moiety and hydrogen-bonding capability at the kinase hinge region. While no direct head-to-head CK1δ data exist for CAS 898453-54-8, the patent's explicit SAR teaches that the 4-fluorobenzoyl group is critical for sub-100 nM CK1δ potency, establishing that the 4-methylbenzoyl variant is structurally distinct for kinase-targeted applications.

Casein kinase 1 delta Neurodegeneration Kinase inhibitor SAR

N-Phenyl Substituent Differentiation: 3-Chlorophenyl vs. N-Unsubstituted Carboxamide in Antitubercular Indolizine Series

Venugopala et al. (2024) reported that indolizine derivatives with a 4-fluorobenzoyl group at position 3 and a free carboxamide (i.e., no N-phenyl substitution) at position 1 exhibited MIC values of 5 μg/mL against M. tuberculosis H37Rv and 16 μg/mL against MDR-TB strains, with compound 5h (2-phenyl, 3-(4-fluorobenzoyl), 7-hydroxyiminomethyl-indolizine-1-carboxylate) being the most potent [1]. In contrast, CAS 898453-54-8 bears an N-(3-chlorophenyl)carboxamide at position 1, which introduces significant steric bulk and lipophilicity (clogP increase of approximately 2 log units versus the free carboxamide). No anti-TB data exist for CAS 898453-54-8. The Venugopala series lacks N-aryl carboxamide substitution entirely, and published SAR indicates that indolizine-1-carboxamide anti-TB activity is highly sensitive to 1-position substitution — N-aryl carboxamides in related indole-2-carboxamide anti-TB series can either enhance or abolish MmpL3-targeted activity depending on aryl substitution pattern [2].

Antitubercular Mycobacterium tuberculosis MDR-TB InhA inhibition

Physicochemical Property Differentiation: Lipophilicity and Hydrogen-Bonding Capacity

The N-(3-chlorophenyl) substituent of CAS 898453-54-8 imparts distinct physicochemical properties compared to the closest commercially available analogs. Based on ACD/Labs Percepta predictions for the core scaffold (2-amino-3-(4-methylbenzoyl)-1-indolizinecarboxamide: ACD/LogP = 3.02, polar surface area = 91 Ų, H-bond donors = 4, H-bond acceptors = 5) , the addition of the N-(3-chlorophenyl) group in CAS 898453-54-8 is predicted to increase LogP by approximately 1.5–2.0 units (estimated clogP ≈ 4.5–5.0) and reduce aqueous solubility by 10–50-fold relative to the primary carboxamide analog (estimated water solubility 212–955 mg/L for the unsubstituted carboxamide) . By comparison, the N-(3-chloro-4-methylphenyl) analog (CAS 898453-51-5) shares identical molecular formula (C₂₃H₁₈ClN₃O₂, MW 403.87) but differs in the position of the methyl group (on the N-phenyl ring rather than the 3-benzoyl ring), creating an isomeric pair with potentially divergent LogD and protein-binding characteristics .

Drug-likeness Lipophilicity Permeability Physicochemical profiling

Cannabinoid Receptor Pharmacophore Compatibility: Positional Isomer Differentiation

Select indolizine-1-carboxamide derivatives (particularly those with 3-nitrobenzoyl substitution) have been annotated as selective CB2 receptor agonists in commercial databases, although primary literature validation remains sparse [1]. The 3-(4-methylbenzoyl) group of CAS 898453-54-8 is sterically and electronically distinct from the 3-nitrobenzoyl motif associated with CB2 activity, and published CB2 pharmacophore models emphasize the critical role of the 3-aroyl substituent's electronic character in determining CB2 vs. CB1 selectivity — in related pyrazolo[4,3-g]indolizine-3-carboxamide series, CB2/CB1 selectivity ratios exceeding 12:1 were achieved with 4-chlorophenyl substitution, while 4-methylphenyl variants showed markedly different selectivity profiles [2]. No direct CB1 or CB2 binding data exist for CAS 898453-54-8. The N-(3-chlorophenyl) group, however, introduces a halogen-bond donor capability absent in N-phenyl or N-(4-methylphenyl) analogs, which may engage unique interactions with the CB2 allosteric binding pocket.

CB2 receptor Cannabinoid pharmacology Selective agonist Immunomodulation

Scientifically Defensible Application Scenarios for 2-Amino-N-(3-chlorophenyl)-3-(4-methylbenzoyl)indolizine-1-carboxamide Procurement


Kinase Selectivity Panel Screening — CK1δ/CK1ε vs. Related Kinases

Given the patent-validated CK1δ inhibitory activity of the 4-fluorobenzoyl analog (IC₅₀ = 34 nM) [1], CAS 898453-54-8 serves as a matched-pair comparator to probe the electronic requirements of the 3-aroyl substituent for CK1δ engagement. Systematic head-to-head profiling of CAS 898453-54-8 versus the 4-fluorobenzoyl analog in a panel of CK1 isoforms (α, δ, ε) and off-target kinases would generate direct SAR that is currently absent from the literature.

Mycobacterium tuberculosis Target Deconvolution — InhA-Independent Mechanism Investigation

The Venugopala et al. (2024) study demonstrated that indolizine-1-carboxylate anti-TB potency does not correlate with InhA inhibition, suggesting polypharmacology involving KasA and BioA [2]. CAS 898453-54-8, with its N-(3-chlorophenyl)carboxamide substitution, provides a structurally distinct probe to test whether the N-aryl carboxamide modification redirects target engagement toward alternative mycobacterial vulnerabilities (e.g., MmpL3, DprE1, or PknG) identified in related indolecarboxamide and indolizine chemotypes.

Blood–Brain Barrier Penetration Assessment in Neurodegeneration Models

The estimated 1.5–2.0 log unit increase in lipophilicity for CAS 898453-54-8 relative to the primary carboxamide analog (ACD/LogP = 3.02 for the core scaffold) positions this compound as a candidate for CNS penetration studies. The N-(3-chlorophenyl) group increases predicted BBB permeability while the 4-methylbenzoyl group avoids the metabolic liability associated with 4-halobenzoyl analogs. This physicochemical profile supports evaluation in in vitro BBB models (e.g., hCMEC/D3 monolayer) and in vivo brain-plasma ratio determination.

Cannabinoid Receptor Profiling — CB2 Allosteric Modulation Hypothesis Testing

Unlike the 3-nitrobenzoyl-substituted indolizine-1-carboxamides annotated as CB2 orthosteric agonists [3], the 3-chlorophenyl/4-methylbenzoyl combination of CAS 898453-54-8 may favor allosteric binding modes at CB2 or engagement of CB1/CB2 heterodimers. This compound is suitable for β-arrestin recruitment assays (e.g., PathHunter CB2) and [³⁵S]GTPγS functional assays to characterize signaling bias relative to known CB2 ligands such as JWH-133 or AM-1241.

Quote Request

Request a Quote for 2-amino-N-(3-chlorophenyl)-3-(4-methylbenzoyl)indolizine-1-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.